N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide
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Description
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.424. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors
Mode of Action
The exact mode of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets would likely lead to changes in cellular processes, potentially affecting cell growth, survival, differentiation, or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . .
Properties
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-4-20(25)24-22-15-7-5-6-8-18(15)28-23(22)17-12-21(26)27-19-10-9-14(13(2)3)11-16(17)19/h5-13H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLMKPPMVICRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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